![molecular formula C10H7Br2NO B1420239 5,8-Dibromo-6-methoxyquinoline CAS No. 1187386-37-3](/img/structure/B1420239.png)
5,8-Dibromo-6-methoxyquinoline
Overview
Description
5,8-Dibromo-6-methoxyquinoline: is a chemical compound with the molecular formula C10H7Br2NO . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of two bromine atoms and a methoxy group attached to the quinoline ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: De-brominated quinoline derivatives.
Scientific Research Applications
Photophysical Properties
2.1 Organic Photonic Materials
5,8-Dibromo-6-methoxyquinoline has been explored as a substrate for Suzuki-Miyaura cross-coupling reactions to create polysubstituted quinolines with potential photophysical applications. These compounds can serve as building blocks for organic materials used in photonics and optoelectronics due to their ability to form donor-π-acceptor systems, which are essential for light absorption and emission properties .
Table 1: Summary of Photophysical Properties
Compound | Application | Key Properties |
---|---|---|
This compound | Organic Photonics | Potential for light absorption and emission |
Analogous Compounds | Anticancer Agents | Effective against MCF-7 breast cancer cells |
Agricultural Research
3.1 Nematocidal Activity
Research has also indicated that certain methoxyquinoline derivatives exhibit nematocidal activity against agricultural pests such as Haemonchus contortus. The effectiveness of these compounds makes them candidates for developing new agricultural agents that can control nematode populations without harmful effects on crops .
Synthesis and Characterization
The synthesis of this compound typically involves bromination reactions under mild conditions to selectively introduce bromine atoms at the desired positions on the quinoline ring. Various synthetic routes have been explored to optimize yields and purity levels of the compound .
Table 2: Synthetic Routes for this compound
Method | Yield (%) | Conditions |
---|---|---|
Direct Bromination | 88% | Room temperature in CHCl3 |
Copper-assisted Nucleophilic Substitution | 78% | DMF with sodium methoxide |
Mechanism of Action
The mechanism of action of 5,8-Dibromo-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to the modulation of biological pathways . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
5,8-Dibromoquinoline: Lacks the methoxy group, which affects its reactivity and biological activity.
6-Methoxyquinoline: Lacks the bromine atoms, resulting in different chemical properties and applications.
5-Bromo-8-methoxyquinoline:
Uniqueness: 5,8-Dibromo-6-methoxyquinoline is unique due to the presence of both bromine atoms and the methoxy group, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential in various research applications.
Biological Activity
5,8-Dibromo-6-methoxyquinoline (DBMQ) is a compound belonging to the quinoline family, characterized by its unique structural features that include bromine substituents at the 5 and 8 positions and a methoxy group at the 6 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of DBMQ is C₁₀H₇Br₂N₁O. The presence of the bromine atoms enhances its reactivity and biological activity compared to other quinoline derivatives. The synthesis of DBMQ typically involves multi-step organic reactions, often starting from simpler quinoline derivatives through bromination and methoxylation processes.
The mechanism of action for DBMQ is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The bromine atoms and methoxy group are crucial for these interactions, which can lead to modulation of various biological pathways. While specific mechanisms are still under investigation, preliminary studies suggest that DBMQ may inhibit certain enzymes involved in cancer cell proliferation.
Antimicrobial Activity
DBMQ exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives, including DBMQ, possess antibacterial and antifungal activities. The compound's structure allows it to disrupt microbial cell functions effectively.
Anticancer Activity
Research has demonstrated that DBMQ has promising anticancer properties. In vitro studies have tested its efficacy against various cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma). Here are some key findings:
- HeLa Cells : DBMQ significantly inhibited cell proliferation at concentrations as low as 10 µg/mL, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) in some assays.
- HT-29 Cells : Similar results were observed with HT-29 cells, where DBMQ exhibited potent antiproliferative effects.
- C6 Cells : The compound also showed effectiveness against C6 glioma cells at higher concentrations.
These results indicate that DBMQ could be a valuable candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, DBMQ has been studied for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies have explored the pharmacological potential of DBMQ:
- Anticancer Efficacy : A study involving the treatment of HeLa cells with varying concentrations of DBMQ demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
- ADME Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of DBMQ has been conducted to assess its pharmacokinetic properties. These studies are critical for understanding the compound's behavior in biological systems and predicting its therapeutic efficacy.
Comparative Analysis with Related Compounds
To better understand the biological activity of DBMQ, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Methoxyquinoline | Methoxy group at position 6 | Base structure for various derivatives |
5-Bromo-6-methoxyquinoline | Bromine at position 5 | Exhibits antibacterial properties |
7-Bromo-6-methoxyquinoline | Bromine at position 7 | Potentially different bioactivity |
5,7-Dibromo-6-methoxyquinoline | Bromines at positions 5 and 7 | Enhanced reactivity due to multiple halogens |
8-Methoxy-6-bromoquinoline | Methoxy at position 8 | Different substitution pattern affecting activity |
Properties
IUPAC Name |
5,8-dibromo-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDQHFHVXYHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1Br)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675372 | |
Record name | 5,8-Dibromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-37-3 | |
Record name | 5,8-Dibromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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